1-(3,4-二氯苄基)哌啶-4-羧酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperidine derivatives is described in the first paper, where the preparation of 2,4-piperidinedione-3-carboxylic acid methyl ester is achieved through a Dieckmann reaction. The paper outlines the synthesis of compound 1, which is a precursor to the piperidinedione derivative, obtained through Michael addition and subsequent reactions with high yields . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride, although the presence of the dichlorobenzyl group may require modifications to the reaction conditions or the use of protective groups.

Molecular Structure Analysis

The second paper provides structural information on a related compound, (3E,5E)-1-Acryloyl-3,5-bis(2,4-dichlorobenzylidene)piperidin-4-one hemihydrate. It describes the piperidin-4-one ring adopting an envelope conformation and the dihedral angle between the terminal benzene rings . This information is useful for understanding the potential conformational preferences of the 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride molecule, as the presence of dichlorobenzyl groups can influence the overall molecular geometry.

Chemical Reactions Analysis

The first paper also discusses the reactivity of the piperidinedione derivative, including decarbomethoxylation and alkylation studies . These reactions are important for the functionalization of the piperidine ring and could be relevant for further chemical modifications of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride. The presence of the dichlorobenzyl group may affect the reactivity of the compound, potentially making it more or less reactive in certain chemical transformations.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride are not directly reported in the papers, the described compounds provide some context. For example, the crystal structure of the related compound in the second paper suggests the possibility of hydrogen bonding in the solid state, which could also be relevant for the compound of interest . The NMR spectral data from the first paper could be indicative of the types of chemical shifts that might be observed for the dichlorobenzyl and piperidine moieties in the compound of interest .

科学研究应用

生物催化中的羧酸

羧酸,包括 1-(3,4-二氯苄基)哌啶-4-羧酸盐酸盐,在生物催化中具有重要作用。它们通过使用工程微生物的发酵生产作为各种工业化学品的原料。由于它们作为微生物抑制剂的效力,它们对微生物的抑制作用既带来了挑战,也为代谢工程提供了机会,以增强微生物的稳健性和工业性能 (Jarboe、Royce 和 Liu,2013).

石油和天然气作业中的有机酸

在石油和天然气工业中,有机酸,包括羧酸衍生物,被用于酸化作业中,用于清除地层损伤和溶解碳酸盐和砂岩地层。它们比传统的盐酸具有优势,因为它们腐蚀性较小,并且具有更好的渗透性和更少的淤渣倾向,尤其是在高温操作中。甲酸、乙酸、柠檬酸和乳酸等有机酸具有广泛的应用,从提高溶解速率到用作铁螯合剂 (Alhamad、Alrashed、Munif 和 Miskimins,2020).

羧酸的抗氧化和微生物活性

来自天然来源的羧酸表现出显着的生物活性,包括抗氧化和抗微生物特性。羧酸的结构差异影响其生物活性,一些羧酸对各种微生物菌株表现出有效的抗微生物活性。这突出了羧酸在开发天然防腐剂和抗微生物剂中的潜力 (Godlewska-Żyłkiewicz 等人,2020).

亲核芳香取代

涉及 1-(3,4-二氯苄基)哌啶-4-羧酸盐酸盐等化合物的亲核芳香取代反应提供了对合成新化合物的合成途径的见解。这些反应可以在没有碱催化的情况下发生,并且遵循二级动力学,对于合成用于制药和工业应用的各种衍生物至关重要 (Pietra 和 Vitali,1972).

安全和危害

属性

IUPAC Name |

1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO2.ClH/c14-11-2-1-9(7-12(11)15)8-16-5-3-10(4-6-16)13(17)18;/h1-2,7,10H,3-6,8H2,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUZRYMQBDWFXNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

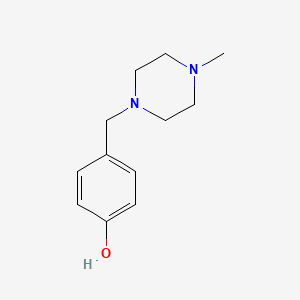

C1CN(CCC1C(=O)O)CC2=CC(=C(C=C2)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610075 |

Source

|

| Record name | 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride | |

CAS RN |

451485-54-4 |

Source

|

| Record name | 1-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)